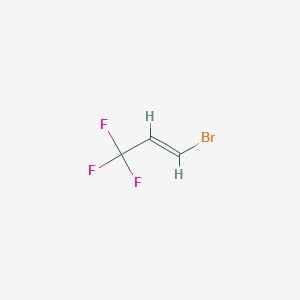

1-Bromo-3,3,3-trifluoroprop-1-eno

Descripción general

Descripción

1-Bromo-3,3,3-trifluoroprop-1-ene (BTP) is a fluorinated organic compound that has been utilized in various chemical syntheses and reactions. It serves as a versatile building block for the construction of complex molecules, particularly in the field of fluorine chemistry where its unique properties are leveraged to introduce trifluoromethyl groups into target molecules .

Synthesis Analysis

The synthesis of BTP-related compounds has been explored through different methods. For instance, a one-pot synthesis of 3-trifluoromethylated piperazin-2-ones was achieved using trifluoromethyl 2-bromo enones and N,N'-disubstituted ethylenediamines, demonstrating the influence of the trifluoromethyl group on the reaction pathway . Another study reported the electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes, which efficiently incorporated carbon dioxide to yield 2-aryl-3,3,3-trifluoropropanoic acids, a method that was applied to synthesize trifluorinated non-steroidal anti-inflammatory drugs . Additionally, a three-step synthesis of 1-bromo-3-trifluoromethylbut-2-ene starting from 1,1,1-trifluoroacetone was described, showcasing the electrophilic reactivity of the compound towards various nucleophiles .

Molecular Structure Analysis

The molecular structure of BTP and its derivatives is characterized by the presence of a bromine atom and a trifluoromethyl group attached to an alkene backbone. This structure imparts significant reactivity and allows for various transformations. For example, the radical copolymerization of vinylidene fluoride with bromofluorinated alkenes, such as 4-bromo-1,1,2-trifluorobut-1-ene, was studied, and the reactivity ratios were assessed to understand the copolymerization kinetics .

Chemical Reactions Analysis

BTP has been employed in a variety of chemical reactions. A relay photocatalytic reaction using BTP and N-aryl amino acids synthesized 4-(difluoromethylidene)-tetrahydroquinolines, highlighting the potential of BTP in photocatalytic defluorinative reactions . The regioselective synthesis of 3-trifluoromethylpyrroles was achieved through a [3 + 2] cycloaddition of N-acyl α-amino acids and BTP, demonstrating high levels of regioselectivity . Furthermore, the radical copolymerization of BTP derivatives with vinylidene fluoride was explored, revealing the potential for creating crosslinked materials with enhanced thermal stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of BTP and its derivatives are influenced by the presence of the trifluoromethyl group and the bromine atom. These groups contribute to the compound's reactivity, boiling point, density, and solubility. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can significantly affect the acidity and stability of adjacent functional groups. The bromine atom serves as a reactive site for further chemical transformations, such as nucleophilic substitutions or radical reactions .

Aplicaciones Científicas De Investigación

Reacción con radicales libres OH

La reacción del BTP con radicales libres hidroxilo (OH) ha sido estudiada ampliamente. Estudios teóricos han demostrado que el BTP puede sufrir seis vías de reacción distintas cuando interactúa con radicales OH. Esta reacción es significativa en la química atmosférica, donde el BTP puede usarse como un reemplazo para las sustancias que agotan el ozono. Las entalpías de reacción y las barreras energéticas determinadas a través de estos estudios son cruciales para comprender el impacto ambiental del BTP .

Síntesis de bromofluoropropenos

El BTP se usa en la síntesis de bromofluoropropenos, que son importantes en varias aplicaciones industriales. Se han desarrollado procesos para producir estos compuestos en cantidades comerciales, que implican hacer reaccionar 3,3,3-trifluoropropino con bromuro de hidrógeno a temperaturas elevadas. Estos compuestos tienen usos potenciales como agentes extintores de incendios de alta eficiencia debido a su potencial de agotamiento del ozono (ODP) y potencial de calentamiento global (GWP) deseables .

Aplicaciones de extinción de incendios

Debido a sus propiedades, el BTP ha sido identificado como un posible agente extintor de incendios de alta eficiencia. Se puede utilizar en extintores de incendios de polvo seco, a menudo en una mezcla con zeolita, proporcionando un alto rendimiento a prueba de humedad, resistencia a la reignición y eficiencia de extinción de incendios .

Preparación de 3-noniltio-1,1,1-trifluoropropan-2-ona

El BTP se utiliza en la preparación de productos químicos especializados como la 3-noniltio-1,1,1-trifluoropropan-2-ona. Este compuesto tiene aplicaciones específicas en la investigación química y la industria, aunque los usos exactos no se detallan en la literatura disponible .

Síntesis de alcoholes trans-alílicos perfluoroalquilados

El compuesto está involucrado en la síntesis de alcoholes trans-alílicos perfluoroalquilados. Estos alcoholes son valiosos en la industria farmacéutica y como intermediarios en la síntesis orgánica, donde el grupo trifluorometilo es una entidad común en los compuestos bioactivos .

Producción de compuestos organofluorados

El BTP sirve como intermedio en la producción de compuestos organofluorados. Estos compuestos se utilizan ampliamente en la química medicinal debido a su capacidad para mejorar la biodisponibilidad y la estabilidad metabólica de los fármacos. El papel del BTP en este proceso subraya su importancia en el desarrollo de nuevos medicamentos .

Mecanismo De Acción

Target of Action

1-Bromo-3,3,3-trifluoroprop-1-ene (BTP) is a valuable synthetic building block in synthetic chemistry . It is primarily targeted towards the synthesis of various fluorinated organic compounds .

Mode of Action

BTP interacts with its targets through several reactions, including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions . These interactions result in the construction of various fluorinated organic compounds .

Biochemical Pathways

The biochemical pathways affected by BTP are those involved in the synthesis of fluorinated organic compounds . The downstream effects of these pathways include the production of a variety of fluorinated organic compounds, which have wide applications in fields such as pharmaceuticals, agrochemicals, and materials science.

Result of Action

The molecular and cellular effects of BTP’s action are the creation of various fluorinated organic compounds . These compounds can have a wide range of properties and uses, depending on their specific structures.

Action Environment

Environmental factors can influence the action, efficacy, and stability of BTP. For example, the reactions involving BTP should be conducted in a well-ventilated area to avoid direct contact and ensure safety . Furthermore, the use of appropriate personal protective equipment, such as gloves, goggles, and face shields, is recommended .

Propiedades

IUPAC Name |

(E)-1-bromo-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF3/c4-2-1-3(5,6)7/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZHWZVROHBBAM-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/Br)\C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075248 | |

| Record name | 1-Propene, 1-bromo-3,3,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

460-33-3, 149597-47-7 | |

| Record name | 1-Propene, 1-bromo-3,3,3-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1-bromo-3,3,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-Bromo-3,3,3-trifluoroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

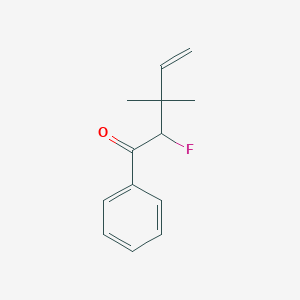

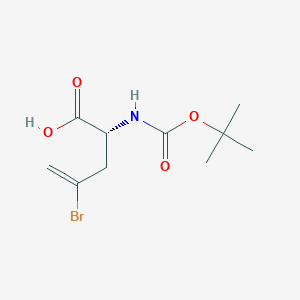

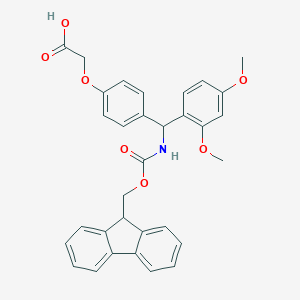

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B115390.png)

![5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B115391.png)